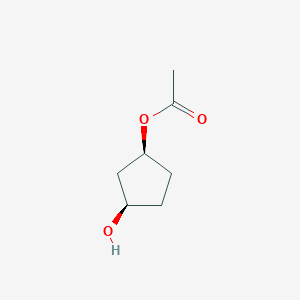

(1S,3R)-3-Hydroxycyclopentyl acetate

Description

BenchChem offers high-quality (1S,3R)-3-Hydroxycyclopentyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-Hydroxycyclopentyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-3-hydroxycyclopentyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGXNSNXSWGQA-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3R)-3-Hydroxycyclopentyl acetate CAS number 149342-58-5

Topic: (1S,3R)-3-Hydroxycyclopentyl acetate (CAS 149342-58-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

High-Fidelity Chiral Desymmetrization & Application in Medicinal Chemistry

Executive Summary

(1S,3R)-3-Hydroxycyclopentyl acetate (CAS 149342-58-5 ) is a critical chiral building block employed in the synthesis of carbocyclic nucleosides, prostaglandin analogs, and bioactive scaffolds requiring precise stereochemical control on a five-membered ring. Unlike simple kinetic resolutions that are limited to 50% yield, this compound is typically accessed via the enzymatic desymmetrization of meso-precursors , allowing for theoretical yields approaching 100% with high enantiomeric excess (>99% ee).

This guide delineates the physicochemical profile, the biocatalytic production protocol, and the downstream utility of this synthon, providing a robust framework for its integration into drug development pipelines.

Chemical Profile & Physicochemical Properties

The compound exists as a colorless to pale yellow viscous oil. Its stability is contingent upon the integrity of the ester bond; thus, hydrolytic conditions must be avoided during storage.

| Property | Specification |

| IUPAC Name | (1S,3R)-3-Hydroxycyclopentyl acetate |

| CAS Number | 149342-58-5 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Stereochemistry | (1S, 3R) [Chiral, derived from meso-cis-1,3-system] |

| Physical State | Viscous Liquid / Neat Oil |

| Boiling Point | ~159 °C (at 760 mmHg) |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water |

| Storage | -20°C, Desiccated (Hygroscopic; ester hydrolysis risk) |

Synthesis Strategy: Enzymatic Desymmetrization

The "Meso-Trick" Advantage

The most authoritative route to CAS 149342-58-5 is the enzymatic desymmetrization of cis-1,3-cyclopentanediol diacetate. This substrate is a meso compound—it possesses chiral centers but is achiral overall due to an internal plane of symmetry.

By using a lipase (typically Candida antarctica Lipase B, CAL-B), we can selectively hydrolyze the pro-R or pro-S acetate group. This breaks the symmetry, generating the chiral monoacetate with a theoretical yield of 100%, far superior to the 50% limit of racemic resolution.

Mechanism of Action

The catalytic triad of the lipase (Ser-His-Asp/Glu) attacks one of the enantiotopic ester groups. The steric constraints of the enzyme's active site ensure that only the ester group corresponding to the (1S,3R) configuration is hydrolyzed (or preserved, depending on the specific enzyme variant and direction of reaction).

Workflow Diagram

Figure 1: Biocatalytic desymmetrization workflow converting achiral meso-diacetate to chiral monoacetate.

Detailed Experimental Protocol

Objective: Preparation of (1S,3R)-3-Hydroxycyclopentyl acetate via hydrolysis of cis-1,3-cyclopentanediol diacetate.

Reagents:

-

Substrate: cis-1,3-Cyclopentanediol diacetate (Meso).

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Solvent: 0.1 M Phosphate Buffer (pH 7.0).

-

Extraction Solvent: Ethyl Acetate (EtOAc).[1]

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 g (53.7 mmol) of cis-1,3-cyclopentanediol diacetate in 100 mL of 0.1 M phosphate buffer (pH 7.0). If solubility is poor, a co-solvent like acetone (up to 10% v/v) may be added, though CAL-B performs well in biphasic systems.

-

Enzymatic Initiation: Add 500 mg (5% w/w relative to substrate) of Novozym 435. The immobilized beads should be free-flowing.

-

Reaction Monitoring: Incubate the mixture at 30°C with orbital shaking (200 rpm). Maintain pH 7.0 using an autotitrator with 1.0 M NaOH, as the release of acetic acid will lower the pH and potentially inhibit the enzyme or cause non-specific chemical hydrolysis.

-

Checkpoint: Monitor conversion via TLC (EtOAc/Hexane 1:1) or GC. The diacetate (Rf ~0.7) will convert to the monoacetate (Rf ~0.3). Stop reaction precisely when diacetate is consumed to prevent over-hydrolysis to the diol (Rf ~0.05).

-

-

Termination & Work-up: Filter off the immobilized enzyme (can be washed with buffer and recycled). Extract the aqueous filtrate with EtOAc (3 x 100 mL).

-

Note: The diol by-product (if any) is water-soluble and will largely remain in the aqueous phase, aiding purification.

-

-

Purification: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient 20%

50% EtOAc in Hexane) to yield the pure monoacetate. -

Validation: Confirm structure via ¹H NMR and enantiomeric purity via Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralpak AD-H).

Applications in Drug Development

The (1S,3R)-3-hydroxycyclopentyl acetate scaffold serves as a versatile "chiral clip" in medicinal chemistry.

A. Prostaglandin Analogs

While natural prostaglandins often feature an unsaturated ring (cyclopentenone), saturated analogs are crucial for improving metabolic stability. This building block provides the C11 and C15 stereocenters (prostaglandin numbering) pre-installed.

B. Carbocyclic Nucleosides

Replacing the ribose oxygen of nucleosides with a methylene group (forming a cyclopentane) increases resistance to phosphorylases. The (1S,3R) configuration mimics the 3'-endo/2'-exo pucker of natural sugars, essential for viral polymerase recognition.

Retrosynthetic Analysis Diagram

Figure 2: Retrosynthetic utility of the (1S,3R) core in assembling complex pharmaceutical targets.

Quality Control & Handling

Analytical Standards

-

Enantiomeric Excess (ee): Must be >98% for pharmaceutical use.

-

Method: Chiral HPLC on Chiralpak AD-H, Mobile Phase: Hexane/i-PrOH (95:5), Flow: 1.0 mL/min, UV 210 nm.

-

-

NMR Verification:

-

¹H NMR (CDCl₃): Look for the diagnostic methine proton signals.[2] The proton geminal to the hydroxyl group typically appears around

4.3-4.5 ppm, while the proton geminal to the acetate is deshielded to

-

Safety & Stability

-

Hygroscopicity: The presence of the hydroxyl group makes the oil hygroscopic. Moisture can lead to acetyl migration (from position 1 to 3) or hydrolysis.

-

Handling: Handle under inert atmosphere (Argon/Nitrogen) when possible.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Avoid inhalation of vapors.

References

-

Enzymatic Desymmetrization of Cycloalkanediols Title: Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. Source:Journal of Organic Chemistry URL:[Link]

-

Lipase Applications in Synthesis Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Source:Molecules (PMC) URL:[Link]

- Title: Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents (Patent EP0357009B1).

Sources

A Technical Guide to (1S,3R)-3-Hydroxycyclopentyl acetate: Nomenclature, Enantioselective Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Hydroxycyclopentyl acetate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable building block for the synthesis of complex pharmaceutical agents, where enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides an in-depth exploration of the systematic naming of this compound according to IUPAC standards, a detailed protocol for its enantioselective synthesis via enzymatic kinetic resolution, and the analytical techniques required for its characterization.

Part 1: Decoding the IUPAC Name - A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the unambiguous naming of chemical compounds. The name (1S,3R)-3-Hydroxycyclopentyl acetate is derived through a systematic application of these rules, which prioritize functional groups and define the absolute configuration of chiral centers.

Identifying the Principal Functional Group

The molecule contains two functional groups: a hydroxyl (-OH) group and an ester (-O-C=O) group. According to IUPAC nomenclature, esters have a higher priority than alcohols.[1] Therefore, the compound is named as an ester.

Naming the Ester

Esters are named with the alkyl group attached to the oxygen atom first, followed by the name of the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix replaced by "-oate".[2][3][4][5]

-

Alkyl Group: The group attached to the ester oxygen is a cyclopentyl ring with a hydroxyl substituent.

-

Carboxylate Group: The part derived from the carboxylic acid is acetate (from acetic acid).

Thus, the base name is cyclopentyl acetate .

Numbering the Cyclopentane Ring

The numbering of the cyclopentane ring begins at the carbon atom attached to the ester oxygen, as this is part of the highest priority functional group. Numbering then proceeds around the ring to give the substituent (the hydroxyl group) the lowest possible locant.

Following this rule, the carbon attached to the acetate group is C1, and the carbon bearing the hydroxyl group is C3. This leads to the name 3-hydroxycyclopentyl acetate .

Assigning Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The prefixes (1S,3R)- define the absolute configuration of the two chiral centers at positions C1 and C3. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3][6][7][8][9]

At the C1 position:

-

Assign Priorities:

-

Priority 1: -O(C=O)CH₃ (The oxygen of the ester)

-

Priority 2: -C5

-

Priority 3: -C2

-

Priority 4: -H (assumed to be pointing away)

-

-

Determine Configuration: Viewing the molecule with the lowest priority group (H) pointing away, the sequence from priority 1 to 2 to 3 is counter-clockwise, hence the configuration is S .

At the C3 position:

-

Assign Priorities:

-

Priority 1: -OH (The oxygen of the hydroxyl group)

-

Priority 2: -C2

-

Priority 3: -C4

-

Priority 4: -H (assumed to be pointing away)

-

-

Determine Configuration: With the lowest priority group (H) pointing away, the sequence from priority 1 to 2 to 3 is clockwise, hence the configuration is R .

Combining these elements gives the full, unambiguous IUPAC name: (1S,3R)-3-Hydroxycyclopentyl acetate .[10][11]

Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

The synthesis of enantiomerically pure (1S,3R)-3-Hydroxycyclopentyl acetate is most effectively achieved through the enzymatic kinetic resolution of a prochiral or meso-starting material, such as meso-cyclopentane-1,3-diol. This method leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one of the enantiotopic hydroxyl groups.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In the context of a meso-diol, the two hydroxyl groups are enantiotopic. A chiral catalyst, in this case, a lipase, can distinguish between these two groups and will catalyze the acylation of one much faster than the other. This results in a mixture of the mono-acylated product with high enantiomeric excess and the unreacted diol.

Experimental Protocol: Lipase-Catalyzed Monoacetylation

This protocol describes the synthesis of (1S,3R)-3-Hydroxycyclopentyl acetate from meso-cyclopentane-1,3-diol using Candida antarctica Lipase B (CALB).

Materials:

-

meso-Cyclopentane-1,3-diol

-

Vinyl acetate (acyl donor)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Anhydrous organic solvent (e.g., tert-Butyl methyl ether or Toluene)

-

Diatomaceous earth (e.g., Celite®)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add meso-cyclopentane-1,3-diol (1.0 eq).

-

Dissolution: Add anhydrous tert-butyl methyl ether (approximately 10 mL per gram of diol) and stir until the diol is fully dissolved.

-

Addition of Reagents: Add vinyl acetate (1.5 eq) to the solution.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the diol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal conversion. Over-reaction can lead to the formation of the diacetate byproduct.

-

Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the product), filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the filter cake with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired monoacetate from unreacted diol and any diacetate formed.

Causality Behind Experimental Choices

-

Enzyme Selection: Candida antarctica Lipase B is widely used due to its high enantioselectivity and stability in organic solvents.[12]

-

Acyl Donor: Vinyl acetate is an effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction. This drives the equilibrium towards product formation.

-

Solvent Choice: Anhydrous non-polar organic solvents are used to maintain the catalytic activity of the lipase and to prevent enzymatic hydrolysis of the ester product.

-

Immobilized Enzyme: Using an immobilized lipase simplifies the work-up process as the enzyme can be easily removed by filtration and potentially be reused.

Part 3: Analytical Characterization and Data Presentation

Ensuring the chemical identity, purity, and enantiomeric excess of the synthesized (1S,3R)-3-Hydroxycyclopentyl acetate is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.

| ¹H NMR (Representative Data) | ¹³C NMR (Representative Data) |

| Chemical Shift (ppm) | Assignment |

| ~4.90 (m, 1H) | H1 (CH-OAc) |

| ~4.20 (m, 1H) | H3 (CH-OH) |

| ~2.10 (s, 3H) | -C(O)CH₃ |

| ~1.50-2.00 (m, 6H) | Cyclopentyl CH₂ |

| ~2.50 (br s, 1H) | -OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Chromatographic Analysis for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the product. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the two enantiomers, leading to their separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The systematic IUPAC name (1S,3R)-3-Hydroxycyclopentyl acetate precisely describes its chemical structure, including the absolute stereochemistry of its chiral centers. Its enantioselective synthesis is efficiently achieved through lipase-catalyzed kinetic resolution of meso-cyclopentane-1,3-diol, a method that offers high stereocontrol and operational simplicity. Rigorous analytical characterization using NMR and chiral HPLC is essential to verify the structure and enantiomeric purity of the final product, ensuring its suitability for applications in pharmaceutical research and development.

References

-

Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]

-

University of Calgary. Esters. [Link]

-

Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]

-

Chemistry LibreTexts. Nomenclature of Esters. [Link]

-

Chemistry LibreTexts. Cahn-Ingold Prelog Rules. [Link]

-

Chemistry Steps. How to Determine the R and S Configuration. [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

-

Vedantu. Naming of Polyfunctional Compounds: IUPAC Rules & Examples. [Link]

-

Química Orgánica. IUPAC Nomenclature Rules for Esters. [Link]

-

YouTube. Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. [Link]

-

ResearchGate. Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate... [Link]

-

ACS Publications. Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate. [Link]

-

Wiley Online Library. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]

-

PubMed. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. fiveable.me [fiveable.me]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 10. R and S [iupac.qmul.ac.uk]

- 11. (1S,3R)-3-hydroxycyclopentyl acetate 97% | CAS: 149342-58-5 | AChemBlock [achemblock.com]

- 12. d-nb.info [d-nb.info]

The Strategic Application of (1S,3R)-3-Hydroxycyclopentyl Acetate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount, driven by the stereospecific nature of biological targets. This technical guide provides an in-depth exploration of (1S,3R)-3-hydroxycyclopentyl acetate, a versatile chiral building block, from its synthesis to its critical role in the construction of complex active pharmaceutical ingredients (APIs). We will delve into the nuanced chemoenzymatic strategies for its preparation, highlighting the principles of enzymatic kinetic resolution that underpin its efficient synthesis. Furthermore, this guide will illuminate the practical applications of this building block, with a particular focus on its integration into the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of chiral synthons in their synthetic endeavors.

The Imperative of Chirality in Drug Design

The vast majority of biological molecules, including proteins and nucleic acids, are chiral. This inherent chirality dictates that the interaction between a drug molecule and its biological target is often highly stereospecific. Consequently, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have increasingly emphasized the need for the development of single-enantiomer drugs to improve therapeutic outcomes and minimize adverse effects. This has propelled the demand for readily available, optically pure chiral building blocks, which serve as foundational components in the asymmetric synthesis of complex drug molecules.

(1S,3R)-3-hydroxycyclopentyl acetate stands out as a valuable C5 chiral synthon. Its defined stereochemistry and versatile functional groups—a secondary alcohol and an acetate ester—provide multiple handles for synthetic manipulation, making it a strategic asset in the synthesis of a variety of complex molecules, particularly carbocyclic nucleoside analogues.

Chemoenzymatic Synthesis: A Synergy of Selectivity and Efficiency

The industrial-scale production of enantiomerically pure (1S,3R)-3-hydroxycyclopentyl acetate is most effectively achieved through chemoenzymatic methods, which harmoniously combine the precision of biocatalysis with the practicality of traditional organic chemistry. The cornerstone of this approach is the enzymatic kinetic resolution (EKR) of a racemic precursor, typically cis-3-acetoxycyclopentanol.

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[1] In the context of producing (1S,3R)-3-hydroxycyclopentyl acetate, the process often involves the irreversible acylation of one of the enantiomers of a racemic cyclopentanol derivative.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly well-suited for these transformations due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[2][3] They do not require cofactors, which simplifies their application in industrial processes.[3]

The Mechanism of Lipase-Catalyzed Transesterification

The catalytic activity of lipases relies on a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located within the enzyme's active site. The transesterification reaction proceeds via a "ping-pong bi-bi" mechanism.[4][5]

The key steps are as follows:

-

Acyl-Enzyme Intermediate Formation: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl group of the acyl donor (e.g., an activated ester like vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.[4]

-

Enantioselective Acylation: The racemic alcohol substrate then enters the active site. The enzyme's chiral environment dictates a stereopreferential binding of one enantiomer. The correctly oriented enantiomer undergoes nucleophilic attack on the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme. The other enantiomer reacts at a significantly slower rate, or not at all, allowing for their separation.

This process is visualized in the following diagram:

Caption: Chemoenzymatic synthesis workflow for (1S,3R)-3-hydroxycyclopentyl acetate.

Key Parameters for Successful Resolution

The success of the enzymatic kinetic resolution is contingent on several critical factors:

-

Choice of Lipase: Different lipases exhibit varying degrees of enantioselectivity and reactivity towards different substrates. Lipases from Candida antarctica (CALB), Pseudomonas cepacia (now Burkholderia cepacia), and Pseudomonas fluorescens are commonly employed for the resolution of cyclic alcohols.[6][7] Empirical screening of a panel of lipases is often the most effective way to identify the optimal biocatalyst for a specific transformation.[7]

-

Acyl Donor: The choice of acyl donor is crucial for achieving high conversion and enantioselectivity. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the reaction equilibrium towards the products.[6]

-

Solvent: The nature of the organic solvent can significantly impact the enzyme's activity and enantioselectivity. Apolar solvents like hexane, toluene, or tert-butyl methyl ether (TBME) are generally favored as they tend to maintain the enzyme's active conformation.[8]

-

Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity. Optimization is necessary to find a balance between a reasonable reaction time and high enantioselectivity.

A Representative Protocol for the Synthesis of (1S,3R)-3-Hydroxycyclopentyl Acetate

The following protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic cis-3-hydroxycyclopentanol.

Materials:

-

Racemic cis-3-hydroxycyclopentanol

-

Immobilized Candida antarctica Lipase B (CALB)

-

Vinyl acetate

-

tert-Butyl methyl ether (TBME), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of racemic cis-3-hydroxycyclopentanol (1 equivalent) in anhydrous TBME, add immobilized CALB (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (0.5-0.6 equivalents) to the suspension. The use of a slight excess of the limiting enantiomer allows for the theoretical maximum yield of 50% for the acylated product and the unreacted alcohol.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., chiral GC or HPLC).

-

Upon reaching approximately 50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture of (1S,3R)-3-acetoxycyclopentanol and the unreacted (1R,3S)-3-hydroxycyclopentanol can be separated by standard chromatographic techniques (e.g., silica gel column chromatography).

Expected Outcome:

This process typically yields both the desired (1S,3R)-3-hydroxycyclopentyl acetate (after acylation of the corresponding alcohol) and the unreacted (1R,3S)-enantiomer with high enantiomeric excess (>99% ee) and in yields approaching the theoretical maximum of 50% for each.[9]

Table 1: Comparison of Lipases for the Resolution of Cyclopentanol Derivatives

| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica B (CALB) | Vinyl Acetate | TBME | >99% | [8] |

| Pseudomonas cepacia | Vinyl Acetate | Diethyl ether | >95% | [6] |

| Pseudomonas fluorescens | Vinyl Acetate | Acetone/Buffer | >90% | [7] |

Application in the Synthesis of Carbocyclic Nucleosides: The Case of Abacavir

(1S,3R)-3-hydroxycyclopentyl acetate and its derivatives are pivotal intermediates in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar moiety. This structural modification imparts greater metabolic stability, as the carbocyclic ring is not susceptible to enzymatic cleavage by phosphorylases.

A prominent example of a drug synthesized using a chiral cyclopentane building block is Abacavir , a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The synthesis of Abacavir underscores the strategic importance of having access to enantiomerically pure cyclopentene derivatives, which can be derived from (1S,3R)-3-hydroxycyclopentyl acetate.

The general synthetic strategy involves the coupling of a chiral cyclopentenylamine derivative with a purine base. The stereochemistry of the cyclopentane ring is critical for the drug's activity.

Caption: Simplified retrosynthetic pathway for Abacavir.

While various synthetic routes to Abacavir exist, many rely on the early introduction of the correct stereochemistry via a chiral building block derived from enzymatic resolution.[10] This approach avoids the need for challenging and often inefficient chiral separations at later stages of the synthesis.

Conclusion

(1S,3R)-3-hydroxycyclopentyl acetate is a testament to the power of chemoenzymatic synthesis in providing access to valuable chiral building blocks for the pharmaceutical industry. The use of lipase-catalyzed kinetic resolution offers a highly efficient, selective, and scalable method for its production. As a versatile C5 synthon, it plays a crucial role in the asymmetric synthesis of complex molecules, most notably carbocyclic nucleoside analogues with significant therapeutic applications. For drug development professionals, a thorough understanding of the synthesis and application of such chiral building blocks is essential for the design and execution of efficient and stereocontrolled synthetic routes to novel therapeutic agents.

References

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. [Link]

-

Xavier, N. M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(42), 11953-11958. [Link]

-

Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). A review of the current state of biodiesel production using enzymatic transesterification. Biotechnology and bioengineering, 102(5), 1298-1315. [Link]

-

Michalak, M., & Wicha, J. (2010). Lipase-catalyzed resolution of 2-methyl-4-hydroxy-2-cyclopenten-1-one. Tetrahedron: Asymmetry, 21(1), 93-97. [Link]

-

Al-Zuhair, S. (2007). Production of biodiesel: kinetics of transesterification of vegetable oil. Biotechnology and bioengineering, 97(3), 539-545. [Link]

-

de Gonzalo, G., Brieva, R., & Gotor, V. (2007). Lipase-catalyzed dynamic kinetic resolution of α-hydroxy-γ-butyrolactones. The Journal of organic chemistry, 72(13), 4887-4892. [Link]

-

Forgách, P., et al. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(16), 2387-2395. [Link]

-

Xavier, N. M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(42), 11953-11958. [Link]

-

Shibata, N., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 6(9), 1619-1625. [Link]

-

Vince, R. (2008). A process for the preparation of abacavir. EP 1939196 A1. [Link]

- Daluge, S. M., et al. (1997).

-

Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2006). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]

- CN111393444B - Preparation method of abacavir hydroxy acet

-

Zheng, G., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering. [Link]

-

Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

-

Lee, K., & Hong, J. H. (2003). An efficient procedure for the preparation of (1S,3R)-and (1S,3S)-1-amino-3-(hydroxymethyl) cyclopentanes. Chemical & pharmaceutical bulletin, 51(10), 1153-1156. [Link]

-

Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13426. [Link]

-

Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]

- CN104788324A - Prepar

-

Forró, E., & Fülöp, F. (2007). Enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. Tetrahedron: Asymmetry, 18(16), 1947-1952. [Link]

-

de Gonzalo, G., et al. (2010). Recent advances in the preparation of pharmaceuticals and their intermediates by using lipases. Coordination Chemistry Reviews, 254(15-16), 1751-1774. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. web.citius.technology [web.citius.technology]

- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Spectroscopic Data of (1S,3R)-3-Hydroxycyclopentyl Acetate

This technical guide details the spectroscopic characterization of (1S,3R)-3-Hydroxycyclopentyl acetate , a critical chiral building block in the synthesis of bioactive cyclopentanoids, including prostaglandins and carbocyclic nucleosides.

Introduction & Significance

(1S,3R)-3-Hydroxycyclopentyl acetate (also known as (1S,3R)-3-acetoxycyclopentanol) is a chiral mono-ester derived from cis-1,3-cyclopentanediol. It represents a classic example of desymmetrization , where a meso-precursor (cis-1,3-diacetoxycyclopentane) is converted into a highly enantiomerically enriched product via enzymatic hydrolysis.

-

Chemical Formula: C

H -

Stereochemistry: (1S, 3R) – cis-configuration.

-

Key Application: Precursor for carbocyclic nucleosides (antivirals) and prostaglandin analogs.

Synthesis Context: Enzymatic Desymmetrization

The spectroscopic signature of this molecule is best understood in the context of its synthesis. The starting material is the meso-compound cis-1,3-diacetoxycyclopentane. Hydrolysis by Pig Liver Esterase (PLE) or Lipases (e.g., Pseudomonas cepacia) selectively hydrolyzes the pro-S ester group, yielding the (1S,3R)-monoacetate.

Reaction Pathway

The transformation relies on the enzyme's ability to distinguish between the enantiotopic ester groups of the meso-substrate.

Figure 1: Enzymatic desymmetrization pathway converting the achiral meso-diester into the chiral mono-acetate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of both the ester and the free hydroxyl group.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| O-H Stretch | 3400 – 3450 | Broad, Strong | Alcohol hydroxyl group (H-bonded) |

| C-H Stretch | 2960, 2870 | Medium | Cyclopentyl ring C-H bonds |

| C=O Stretch | 1735 – 1740 | Strong | Acetate ester carbonyl |

| C-O Stretch | 1240 | Strong | Acetate C-O-C stretch |

| C-O Stretch | 1050 | Medium | Alcohol C-O stretch |

Nuclear Magnetic Resonance (NMR)

Data is typically acquired in CDCl

H NMR Data (300 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-1 | 5.10 – 5.15 | Multiplet (tt) | 1H | CH-OAc (Deshielded) | |

| H-3 | 4.30 – 4.38 | Multiplet (tt) | 1H | CH-OH | |

| Acetate | 2.05 | Singlet | 3H | - | -O-CO-CH |

| H-2 | 2.45 – 2.55 | Multiplet (dt) | 1H | - | Ring CH |

| H-2' | 1.60 – 1.70 | Multiplet | 1H | - | Ring CH |

| H-4, H-5 | 1.80 – 2.20 | Multiplet | 4H | - | Remaining Ring CH |

| -OH | 2.30 – 2.60 | Broad Singlet | 1H | - | Hydroxyl (conc.[5][6] dependent) |

Note: The proton at C2 (between the functional groups) is distinct due to the cis arrangement, often appearing as a doublet of triplets or multiplet downfield of the C4/C5 protons.

C NMR Data (75 MHz, CDCl

)

| Position | Shift ( | Assignment |

| C=O | 170.8 | Acetate Carbonyl |

| C-1 | 73.5 | CH-OAc |

| C-3 | 71.8 | CH-OH |

| C-2 | 44.2 | CH |

| C-4 | 33.8 | CH |

| C-5 | 29.5 | CH |

| CH | 21.2 | Acetate Methyl |

Mass Spectrometry (EI-MS)

-

Molecular Ion (M

): m/z 144 (often weak or absent). -

Base Peak: m/z 84 (Loss of Acetic Acid, C

H -

Key Fragments:

-

m/z 126

-

m/z 101

-

m/z 43

-

Optical Rotation

The specific rotation is the definitive test for enantiopurity after enzymatic resolution.

-

Value:

to -

Note: The sign may vary based on the specific enzyme used (PLE typically yields the (-) enantiomer). The magnitude is relatively small, requiring precise measurement.

Experimental Protocol: Enzymatic Preparation

This protocol describes the isolation of the (1S,3R)-isomer using Pig Liver Esterase (PLE).

Materials

-

Substrate: cis-1,3-Diacetoxycyclopentane (Meso).

-

Enzyme: Pig Liver Esterase (PLE) suspension or immobilized.

-

Buffer: 0.1 M Phosphate buffer (pH 7.0).

Methodology

-

Emulsification: Suspend cis-1,3-diacetoxycyclopentane (10 mmol) in phosphate buffer (50 mL). Vigorous stirring is required as the substrate is sparingly soluble.

-

Initiation: Add PLE (100 units/mmol substrate). Maintain pH at 7.0 using an autotitrator with 1M NaOH.

-

Monitoring: The reaction is complete when 1.0 equivalent of NaOH has been consumed (indicating hydrolysis of one ester group).

-

Quenching: Saturate the aqueous phase with NaCl and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 2:1) to separate trace diol or unreacted diester.

Figure 2: Workflow for the enzymatic preparation of the target molecule.

References

- Theil, F., et al. "Enzymatic hydrolysis of meso-diesters: Synthesis of enantiomerically pure (1S,3R)-3-acetoxycyclopentanol." Journal of Organic Chemistry, 1984, 49, 3707-3711.

-

Gais, H.J., et al. "Enzymatic preparation of enantiomerically pure cyclopentanoid building blocks." Tetrahedron: Asymmetry, 1993, 4(5), 1057-1060. Link

-

Cayman Chemical. "(1S,3R)-3-Hydroxycyclopentyl acetate Product Data." Link

Sources

- 1. (1S,3R)-3-hydroxycyclopentyl acetate 97% | CAS: 149342-58-5 | AChemBlock [achemblock.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 149342-57-4|(1R,3S)-3-Hydroxycyclopentyl acetate|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 6. 1,3-Diethylcyclopentane, cis | C9H18 | CID 6431020 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1S,3R)-3-Hydroxycyclopentyl acetate safety and handling

An In-Depth Technical Guide to the Safe Handling of (1S,3R)-3-Hydroxycyclopentyl Acetate

Disclaimer: This document is intended for use by trained professionals in a laboratory or drug development setting. A comprehensive Safety Data Sheet (SDS) for (1S,3R)-3-Hydroxycyclopentyl acetate is not publicly available at the time of writing. The information herein is synthesized from data on structurally related compounds and general chemical safety principles. All users must perform their own risk assessment before use and adhere to all institutional and regulatory safety protocols.

Section 1: Compound Identification and Technical Data

(1S,3R)-3-Hydroxycyclopentyl acetate is a synthetic intermediate often utilized in pharmaceutical research.[1] Its structure, a cyclopentane ring with hydroxyl and acetate ester functionalities, dictates its physical properties and chemical reactivity, which in turn inform the necessary safety and handling precautions. As a neat oil, its primary exposure routes are inhalation of aerosols, skin/eye contact, and ingestion.[1]

Table 1: Physical and Chemical Properties of (1S,3R)-3-Hydroxycyclopentyl Acetate and Related Compounds

| Property | (1S,3R)-3-Hydroxycyclopentyl Acetate | (1S,3R)-3-Hydroxycyclopentane carboxylic acid | Cyclopentyl Acetate |

| CAS Number | 149342-58-5[2] | 107983-78-8[3] | 933-05-1 |

| Molecular Formula | C₇H₁₂O₃[2] | C₆H₁₀O₃ | C₇H₁₂O₂ |

| Formula Weight | 144.17 g/mol [2] | 130.14 g/mol | 128.17 g/mol |

| Appearance | Neat oil[1] | Liquid[3] | Liquid |

| Boiling Point | Data not available | Data not available[3] | 159 °C (est.)[4] |

| Flash Point | Data not available (Assumed combustible) | Data not available[3] | 43.6 °C (est.)[4] |

| Solubility | Data not available | Data not available[3] | Soluble in alcohol[4] |

| Storage Temp. | Room Temperature[2] | -20°C[1] | Store in a dry place |

Section 2: Hazard Identification and Risk Assessment

The primary known hazards associated with (1S,3R)-3-Hydroxycyclopentyl acetate are based on its GHS classification.[2] These classifications necessitate stringent handling procedures to mitigate risks of exposure and injury.

Table 2: GHS Hazard Classification for (1S,3R)-3-Hydroxycyclopentyl Acetate

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07[2] | Warning[2] | H302: Harmful if swallowed[5] |

| Skin Irritation | GHS07[2] | Warning[2] | H315: Causes skin irritation[5] |

| Eye Irritation | GHS07[2] | Warning[2] | H319: Causes serious eye irritation[5] |

| STOT - Single Exposure | GHS07[2] | Warning[2] | H335: May cause respiratory irritation[5] |

Source: AChemBlock, CymitQuimica[2][5]

Expert Analysis of Hazards:

-

Oral Toxicity: The "Harmful if swallowed" classification indicates that accidental ingestion could lead to significant adverse health effects.[5] The mechanism is not thoroughly investigated, but it underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory.[6]

-

Skin and Eye Irritation: As an acetate ester and alcohol, the compound can act as a defatting agent and irritant upon skin contact, potentially leading to dermatitis with prolonged exposure.[7] Its classification as a serious eye irritant suggests that contact could cause significant, potentially lasting damage.[5] Therefore, direct contact must be rigorously avoided.

-

Respiratory Irritation: Vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[3][8] While the vapor pressure is likely low, operations that can generate aerosols (e.g., vortexing, sonicating, heating) present an increased inhalation risk. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential for safe handling.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the neat oil or its solutions that could produce vapors or aerosols must be performed inside a certified chemical fume hood.[5] This is the primary line of defense against respiratory exposure.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers, as mandated for handling irritants and other hazardous chemicals.[3][9]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[10][11] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[5] Dispose of contaminated gloves as hazardous waste.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[11] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Handling

-

Risk Assessment: Before beginning work, review this guide and any available safety data. Confirm that all engineering controls are functional and all necessary PPE is available.

-

Work Area: Designate a specific area within a chemical fume hood for handling the compound.

-

Dispensing: When transferring the neat oil, use a calibrated pipette or syringe to minimize the risk of spills. Avoid "splashing" by dispensing liquids slowly against the inner wall of the receiving vessel.

-

Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][12]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of vapor or mist.[10]

Storage

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

-

Conditions: While some suppliers recommend room temperature storage, storing at -20°C may be preferable for long-term stability, as is common for related hydroxy-acid derivatives.[1][2]

-

Incompatibilities: Store away from strong oxidizing agents.[11]

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][12] If irritation persists, seek medical attention.[10]

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, wash out their mouth with water.[10] Seek immediate medical attention.[13]

Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or water spray.[3][7]

-

Hazards: The compound is assumed to be combustible. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[11]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[3][7]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite, or earth).[5][7]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[10] Do not allow the product to enter drains.

-

Decontaminate: Clean the spill area thoroughly.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (1S,3R)-3-hydroxycyclopentyl acetate 97% | CAS: 149342-58-5 | AChemBlock [achemblock.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cyclopentyl acetate, 933-05-1 [thegoodscentscompany.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. media.napaonline.com [media.napaonline.com]

- 7. fire-experts.lt [fire-experts.lt]

- 8. novachem.com [novachem.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.ca [fishersci.ca]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. file.bldpharm.com [file.bldpharm.com]

(1S,3R)-3-Hydroxycyclopentyl acetate structural elucidation

An In-depth Technical Guide to the Structural Elucidation of (1S,3R)-3-Hydroxycyclopentyl Acetate

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structural and stereochemical elucidation of (1S,3R)-3-hydroxycyclopentyl acetate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the process of characterizing chiral small molecules. We will move beyond simple data reporting to explain the causal reasoning behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction and Initial Assessment

(1S,3R)-3-Hydroxycyclopentyl acetate is a valuable chiral building block in pharmaceutical synthesis. Its defined stereochemistry is often critical for the biological activity and specificity of the final active pharmaceutical ingredient (API).[1][2] Therefore, unambiguous confirmation of its structure, including both its constitution and its absolute configuration, is a non-negotiable prerequisite for its use in drug development.

The elucidation process begins with fundamental data to propose a preliminary structure, which is then rigorously tested and refined using advanced spectroscopic and chemical methods.

Molecular Formula: C₇H₁₂O₃[3] Molecular Weight: 144.17 g/mol [3]

Degree of Unsaturation (DBE): The first step is to calculate the DBE to understand the potential presence of rings or multiple bonds. DBE = C - (H/2) - (X/2) + (N/2) + 1 DBE = 7 - (12/2) + 1 = 2

A DBE of 2 suggests the presence of, for example, two double bonds, one triple bond, two rings, or one ring and one double bond. Given the proposed name, this is consistent with one cyclopentane ring and one carbonyl group (C=O) from the acetate functionality.

Spectroscopic Verification of the Molecular Scaffold

Spectroscopy provides the foundational evidence for the connectivity of the atoms (the molecular constitution). Each technique offers a unique piece of the puzzle.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the primary tool for rapidly identifying the functional groups present in a molecule. The spectrum of (1S,3R)-3-hydroxycyclopentyl acetate is expected to show characteristic absorption bands that confirm the presence of both the hydroxyl and ester groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| ~2960-2850 (strong) | C-H stretch | sp³ C-H (Alkyl) | Indicates the saturated cyclopentane ring and methyl group.[4] |

| ~1735 (strong, sharp) | C=O stretch | Ester (Acetate) | Unambiguous evidence for the carbonyl of the acetate group.[5] |

| ~1240 (strong) | C-O stretch | Ester (Acetate) | Corroborates the presence of the ester functionality. |

| ~1050 (medium) | C-O stretch | Secondary Alcohol | Confirms the C-O bond of the hydroxyl group. |

The absence of peaks around 1650 cm⁻¹ (C=C stretch) or above 3000 cm⁻¹ (sp² C-H stretch) further supports the saturated nature of the cyclopentane ring.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight and provides crucial information about the molecule's structure through its fragmentation pattern under energetic conditions.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺ (M⁺) | Molecular ion peak, confirming the molecular weight. |

| 126 | [M - H₂O]⁺ | Loss of water from the alcohol group, a common fragmentation pathway for alcohols. |

| 84 | [M - CH₃COOH]⁺ | Loss of a neutral acetic acid molecule, a characteristic fragmentation for acetates. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and often abundant peak for acetate-containing compounds. |

This fragmentation pattern provides strong evidence for a C₅ ring structure containing a hydroxyl group and an acetate group that can be readily cleaved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework.

This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For the proposed Cₛ-symmetric trans structure, we expect 7 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~171 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~75 | C H-OAc | Carbon bearing the acetate group, deshielded by oxygen. |

| ~72 | C H-OH | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| ~30-40 | 3 x C H₂ | Methylene carbons of the cyclopentane ring. |

| ~21 | C H₃ | Methyl carbon of the acetate group. |

The proton NMR spectrum details the hydrogen environments, their connectivity via spin-spin coupling, and provides initial stereochemical insights.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Key Couplings |

|---|---|---|---|---|

| ~5.0 | m | 1H | H-1 (on CH-OAc) | Coupled to adjacent CH₂ protons. |

| ~4.1 | m | 1H | H-3 (on CH-OH) | Coupled to adjacent CH₂ protons. |

| ~2.1 | s | 3H | -OCOCH₃ | Singlet, no adjacent protons. |

| 1.5 - 2.3 | m | 8H | Ring CH₂ protons | Complex overlapping multiplets due to coupling with each other and with H-1 and H-3. |

| Variable | br s | 1H | -OH | Broad, exchangeable proton; may not be observed or could be anywhere in the spectrum. |

The distinct downfield shifts for the protons at C1 and C3 are definitive indicators of their attachment to the electronegative oxygen atoms of the acetate and hydroxyl groups, respectively.

Elucidation of Stereochemistry

Confirming the precise 3D arrangement of the atoms is the most challenging and critical phase of the elucidation. This involves determining both the relative and absolute stereochemistry.

Relative Stereochemistry: Establishing the trans Configuration

The (1S,3R) designation implies a trans relationship between the acetate and hydroxyl groups (i.e., they are on opposite faces of the cyclopentane ring). This can be confirmed experimentally.

Methodology: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. For a trans-1,3-disubstituted cyclopentane, the proton at C1 (H1) and the proton at C3 (H3) will be on opposite sides of the ring's average plane.

-

Expected Outcome: No NOE cross-peak should be observed between H1 (δ ~5.0 ppm) and H3 (δ ~4.1 ppm).

-

Causality: The absence of this correlation is strong evidence against a cis configuration, where these protons would be close enough in space to produce an NOE signal. Instead, H1 would be expected to show NOEs to adjacent axial-like protons on its face of the ring.

The analysis of vicinal proton-proton coupling constants (³J_HH) can also be used. The magnitude of these couplings is dependent on the dihedral angle between the protons, as described by the Karplus equation.[6] In the rigid, puckered conformations of cyclopentane derivatives, trans protons often exhibit different coupling patterns compared to their cis counterparts.[7]

dot graph TD { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Caption: NOESY workflow for determining trans stereochemistry.

Absolute Stereochemistry: Confirming (1S,3R)

Spectroscopic methods alone cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Therefore, we cannot differentiate (1S,3R) from (1R,3S) without a chiral reference.

This is a classic chemical method to determine the absolute configuration of a secondary alcohol.[8] The free hydroxyl group at C3 is reacted with a chiral derivatizing agent, such as the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.

Experimental Protocol: Mosher's Ester Analysis

-

Divide: Separate the sample of (1S,3R)-3-hydroxycyclopentyl acetate into two equal portions.

-

React: React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine).

-

Purify: Purify both resulting diastereomeric MTPA esters.

-

Analyze: Acquire high-resolution ¹H NMR spectra for both diastereomers.

-

Compare: Carefully compare the chemical shifts of the protons near the newly formed ester linkage. The magnetic anisotropy of the MTPA phenyl ring causes predictable shielding or deshielding effects on nearby protons in the two diastereomers.

-

Determine Configuration: By calculating the chemical shift differences (Δδ = δ_S - δ_R) for protons on either side of the C3-O-MTPA bond, the absolute configuration at C3 can be unambiguously assigned as R or S. Since the relative stereochemistry is already known to be trans, confirming C3 as 'R' automatically confirms C1 as 'S'.

Caption: Logical workflow for Mosher's ester analysis.

If an authentic standard of (1S,3R)-3-hydroxycyclopentyl acetate is available, chiral High-Performance Liquid Chromatography (HPLC) is a direct and powerful comparative method.

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.[9]

-

Procedure:

-

Develop a separation method for the racemic mixture of 3-hydroxycyclopentyl acetate on a suitable chiral column (e.g., a polysaccharide-based CSP).

-

Inject the authentic (1S,3R) standard to determine its retention time.

-

Inject the sample under investigation.

-

Confirmation: If the sample produces a single peak that matches the retention time of the authentic standard, its absolute configuration is confirmed.

-

An unambiguous but more resource-intensive method is to synthesize the molecule from a starting material of known absolute configuration. For instance, enzymatic resolution of a precursor like (±)-cis-3,5-diacetoxycyclopentene using an enzyme such as acetylcholinesterase can yield enantiomerically pure intermediates, which can then be converted to the target molecule, preserving the stereochemistry.[10][11]

Consolidated Elucidation Workflow and Conclusion

The structural elucidation of (1S,3R)-3-hydroxycyclopentyl acetate is a systematic process where each step builds upon the last, creating a self-validating system.

Caption: Overall workflow for structural elucidation.

The combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides irrefutable evidence for the constitution of 3-hydroxycyclopentyl acetate. The relative trans stereochemistry is definitively established through NOESY experiments. Finally, the absolute (1S,3R) configuration is unambiguously confirmed through a chirality-dependent method, such as Mosher's ester analysis or comparison with an authentic standard via chiral chromatography. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment, a critical requirement for the use of such chiral intermediates in modern drug development.

References

-

Cervantes-Navarro, F., Joseph-Nathan, P., & Zepeda-Vallejo, L. G. (2008). Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X). Magnetic Resonance in Chemistry, 46(3), 268-273. Available at: [Link]

-

ResearchGate. Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Available at: [Link]

- Google Patents. (1996). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents. EP0357009B1.

-

Theisen, P. D., & Heathcock, C. H. (1988). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 67, 47. Available at: [Link]

-

Chem Help ASAP. (2023). interpretation of three sample infrared spectr. YouTube. Available at: [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]

-

Madej, K., & Pigoń-Zając, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(11), 3220. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (1S,3R)-3-hydroxycyclopentyl acetate 97% | CAS: 149342-58-5 | AChemBlock [achemblock.com]

- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

Methodological & Application

Application Note: Biocatalytic Desymmetrization for the Synthesis of (1S,3R)-3-Hydroxycyclopentyl Acetate

This Application Note is designed for researchers and process chemists focusing on the enantioselective synthesis of (1S,3R)-3-Hydroxycyclopentyl acetate . This molecule is a critical chiral building block for the synthesis of prostaglandins, prostacyclins, and various bioactive cyclopentanoids.

Introduction & Strategic Significance

The synthesis of chiral cyclopentanoids often relies on the differentiation of enantiotopic groups within a symmetrical precursor. For (1S,3R)-3-hydroxycyclopentyl acetate , the most efficient retrosynthetic approach involves the desymmetrization of meso-cis-1,3-cyclopentanediol .

Unlike classical kinetic resolution, which is limited to a maximum 50% yield of the desired enantiomer, desymmetrization theoretically allows for 100% conversion of the achiral meso-substrate into the chiral product.

Why Biocatalysis?

-

Stereoselectivity: Lipases such as Candida antarctica Lipase B (CAL-B) exhibit exquisite discrimination between enantiotopic hydroxyl groups.

-

Atom Economy: Uses vinyl acetate as the acyl donor, producing only volatile acetaldehyde as a byproduct.

-

Scalability: The reaction proceeds under mild conditions (ambient temperature, organic solvent) and avoids heavy metal catalysts.

Strategic Reaction Analysis

The synthesis hinges on the selective acetylation of one of the two chemically equivalent but stereochemically distinct hydroxyl groups of the meso-diol.

Reaction Scheme

The transformation utilizes CAL-B (immobilized as Novozym 435) to catalyze the transesterification.

Figure 1: Biocatalytic desymmetrization pathway converting the meso-diol to the chiral monoacetate.

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| cis-1,3-Cyclopentanediol | >98% purity (meso) | Substrate |

| Vinyl Acetate | >99%, stabilized | Acyl Donor |

| Novozym 435 | Immobilized CAL-B | Biocatalyst |

| MTBE or THF | Anhydrous | Solvent |

| Molecular Sieves | 4Å, activated | Water Scavenger |

Step-by-Step Procedure

Step 1: Substrate Preparation Ensure the starting material is exclusively the cis-isomer. Commercial 1,3-cyclopentanediol is often a mixture of cis and trans.[1][2][3]

-

Purification: If necessary, separate isomers via flash chromatography (EtOAc/Hexane) or recrystallization. The cis-diol is a meso compound; the trans-diol is a racemate (DL).

Step 2: Enzymatic Reaction Setup

-

Dissolution: In a flame-dried round-bottom flask, dissolve cis-1,3-cyclopentanediol (1.02 g, 10 mmol) in anhydrous MTBE (Methyl tert-butyl ether) (50 mL).

-

Note: THF can be used if solubility is an issue, but MTBE often yields higher enantioselectivity (E-value).

-

-

Acyl Donor Addition: Add Vinyl Acetate (2.8 mL, 30 mmol, 3 equiv).

-

Tip: Excess vinyl acetate drives the equilibrium and ensures irreversibility due to tautomerization of the vinyl alcohol byproduct to acetaldehyde.

-

-

Catalyst Addition: Add Novozym 435 (100 mg, ~10% w/w relative to substrate).

-

Incubation: Seal the flask and stir at 30°C at 200 rpm.

Step 3: Monitoring & Termination

-

Sampling: Monitor reaction progress via TLC (EtOAc:Hexane 1:1) or GC.[3][4]

-

Target: Stop reaction when Diacetate formation is <5% and Monoacetate is maximal.

-

Timeframe: Typically 4–24 hours depending on enzyme activity.

-

-

Filtration: Once conversion reaches >95%, filter the mixture through a sintered glass funnel or a Celite pad to remove the immobilized enzyme.

-

Recycling: The enzyme beads can be washed with MTBE and reused 3-5 times.

-

Step 4: Purification

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, <40°C).

-

Chromatography: Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of Hexane -> Hexane:EtOAc (1:1).

-

Order of Elution: Diacetate (fastest) -> Monoacetate (Target) -> Unreacted Diol (slowest).

-

Workflow Diagram

Figure 2: Operational workflow for the enzymatic synthesis.

Quality Control & Validation

To ensure the integrity of the (1S,3R) configuration, the following analytical methods are required.

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Purity | 1H NMR (400 MHz, CDCl3) | >98%; Distinct acetate singlet ~2.05 ppm. |

| Enantiomeric Excess (ee) | Chiral GC (e.g., Cyclodex-B or Chirasil-DEX) | >98% ee |

| Optical Rotation | Polarimetry (CHCl3, c=1.0) | Compare with Lit.[1][3][5] (Typically dextrorotatory for this isomer, check Ref [1]) |

Troubleshooting: Acyl Migration

A common issue with mono-protected 1,3-diols is intramolecular acyl migration (from O1 to O3), which can lead to racemization if the pH is not neutral.

-

Prevention: Avoid basic conditions during workup. Use neutral silica gel. Store the product at -20°C.

-

Detection: If the ee drops over time, acyl migration is occurring (scrambling the chiral center).

References

-

Enzymatic Desymmetrization of Cyclic 1,3-Diols

- Theil, F. "Lipase-catalyzed kinetic resolution and desymmetrization of cycloalkane-1,2- and 1,3-diols." Tetrahedron: Asymmetry, 2000.

-

CAL-B Specificity in Cyclopentane Systems

- Gotor, V., et al. "Enantioselective desymmetrization of prochiral 1,3-diols." Journal of Organic Chemistry.

-

General Protocol for Lipase Acetylation

- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH.

-

Validation of Absolute Configuration

- Suemune, H., et al. "Chemoenzymatic synthesis of chiral cyclopentanoids." Chem. Pharm. Bull.

Sources

- 1. 1,3-Cyclopentanediol, mixture of cis and trans | CAS 59719-74-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

Application Note: Lipase-Catalyzed Kinetic Resolution of 3-Hydroxycyclopentyl Acetate

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution of 3-hydroxycyclopentyl acetate , a critical chiral building block in the synthesis of prostaglandins (e.g., PGF2

While traditional chemical resolution requires stoichiometric chiral auxiliaries and harsh conditions, lipase-catalyzed hydrolysis offers a sustainable, high-yield alternative under mild conditions. This guide focuses on the hydrolytic kinetic resolution of rac-trans-3-hydroxycyclopentyl acetate using Candida antarctica Lipase B (CAL-B) , providing a pathway to obtain both the enantiopure diol and the unreacted acetate with high enantiomeric excess (

Scientific Background & Mechanistic Insight

The Stereochemical Challenge

3-Hydroxycyclopentyl acetate exists as two diastereomers: cis and trans.

-

Cis-isomer: A meso compound (achiral) possessing a plane of symmetry. It requires desymmetrization , not resolution.

-

Trans-isomer: Chiral (

symmetry absent). It exists as a racemic pair of

This protocol specifically addresses the kinetic resolution of the racemic trans-isomer.

Biocatalytic Mechanism

Lipases (EC 3.1.1.[1]3) are serine hydrolases that operate via a catalytic triad (Ser-His-Asp/Glu). The mechanism follows a ping-pong bi-bi pathway:

-

Acyl-Enzyme Formation: The catalytic serine nucleophilically attacks the carbonyl carbon of the substrate's acetate group.

-

Chiral Recognition: The enzyme's binding pocket (stereospecificity pocket) accommodates one enantiomer (typically the R-acetate according to the Kazlauskas Rule ) more favorably than the other due to steric constraints.

-

Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing acetic acid and the free alcohol (diol), regenerating the enzyme.

Reaction Scheme

The lipase selectively hydrolyzes the "fast-reacting" enantiomer (typically

Figure 1: Schematic of the hydrolytic kinetic resolution. The enzyme discriminates between enantiomers, hydrolyzing one to the diol while leaving the other esterified.

Experimental Protocol

Materials & Equipment

-

Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B) or Lipase PS (Pseudomonas cepacia).[2]

-

Substrate: rac-trans-3-Hydroxycyclopentyl acetate (purity >95%).

-

Solvent System: 0.1 M Potassium Phosphate Buffer (pH 7.0) : MTBE (10:1 v/v).

-

Monitoring: GC-FID with Chiral Column (e.g., Cyclodex-B) or HPLC (Chiralcel OD-H).

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Dissolve 1.44 g (10 mmol) of rac-trans-3-hydroxycyclopentyl acetate in 5 mL of MTBE (Methyl tert-butyl ether).

-

Buffer Addition: Add 45 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0) to the organic phase.[3][4]

-

Note: The biphasic system ensures substrate solubility while maintaining the aqueous environment required for hydrolysis.

-

-

Enzyme Loading: Add 150 mg of Novozym 435 (approx. 10% w/w relative to substrate).

-

Incubation: Incubate the mixture at 30°C with orbital shaking at 200 rpm .

-

Critical Control: Do not exceed 40°C, as enantioselectivity (E-value) often decreases with higher temperatures due to increased conformational flexibility of the enzyme.

-

Phase 2: Monitoring & Termination

-

Sampling: Withdraw 50 µL aliquots every 2 hours. Extract with EtOAc and analyze via GC/HPLC.

-

Endpoint: Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution).

-

Calculation:

. Ideally, stop when

-

-

Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.

-

Reuse: Wash the recovered beads with acetone and dry for reuse (up to 5 cycles).

-

Phase 3: Purification

-

Extraction: Saturate the aqueous filtrate with NaCl and extract with Ethyl Acetate (

mL). -

Drying: Dry combined organic layers over anhydrous

and concentrate under reduced pressure. -

Separation: Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent Gradient: Hexane:EtOAc (80:20

50:50). -

Fraction 1: (1S,3S)-3-Hydroxycyclopentyl acetate (Unreacted Ester).

-

Fraction 2: (1R,3R)-1,3-Cyclopentanediol (Hydrolyzed Product).

-

Workflow Visualization

Figure 2: Operational workflow for the kinetic resolution process.

Data Analysis & Optimization

Solvent Screening Data

The choice of co-solvent significantly impacts the Enantiomeric Ratio (E-value).[2]

| Co-Solvent (10% v/v) | Relative Rate | E-Value | Outcome |

| MTBE | 1.0 (Ref) | >200 | Optimal |

| Diisopropyl Ether | 0.85 | 180 | Good Alternative |

| THF | 1.40 | 45 | Low Selectivity |

| Acetone | 1.20 | 60 | Enzyme Deactivation Risk |

| Buffer Only | 0.30 | >200 | Very Slow Kinetics |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10% after 24h) | pH drift or Substrate Inhibition | Check pH (maintain 7.0). Increase buffer volume or enzyme loading. |

| Low E-value (<20) | Temperature too high | Lower temperature to 25°C or 4°C. |

| Enzyme Aggregation | High water surface tension | Use a biphasic system (MTBE) to disperse the hydrophobic carrier. |

| Racemization | High pH or Thermal stress | Ensure pH |

References

-

Anderson, E. M., et al. "Biocatalytic routes to chiral cyclopentanoids." Biotechnology Advances, vol. 16, no. 5, 2018. [2]

-

Novozymes. "Application of Novozym® 435 in Organic Synthesis." Novozymes Biopharma Application Note, 2020.

-

Theil, F. "Lipase-catalyzed kinetic resolution of 2- and 3-substituted cycloalkanols." Tetrahedron: Asymmetry, vol. 11, no. 2, 2000, pp. 433-435.

-